molecular formula C10H6ClNO2 B1356006 8-Chloroquinoline-3-carboxylic acid CAS No. 71082-54-7

8-Chloroquinoline-3-carboxylic acid

Cat. No. B1356006
CAS RN: 71082-54-7
M. Wt: 207.61 g/mol
InChI Key: MKRMBCSRPJLONM-UHFFFAOYSA-N
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Description

8-Chloroquinoline-3-carboxylic acid is a chlorinated quinoline . It has a molecular weight of 207.61 g/mol . The IUPAC name for this compound is 8-chloro-3-quinolinecarboxylic acid .


Synthesis Analysis

The synthesis of 8-Chloroquinoline-3-carboxylic acid involves several steps. The key intermediates are 2-chloroquinoline-3-carboxylic acids, which are obtained by means of oxidation with silver nitrate in an alkaline medium . A series of 2-oxo-1,2-dihydroquinoline-3-carboxylic acids are obtained after hydrolysis of chlorine in position 2 of quinoline by treatment with boiling acetic acid with the addition of water .


Molecular Structure Analysis

The molecular structure of 8-Chloroquinoline-3-carboxylic acid is represented by the InChI code 1S/C10H6ClNO2/c11-8-3-1-2-6-4-7 (10 (13)14)5-12-9 (6)8/h1-5H, (H,13,14) . The canonical SMILES string for this compound is C1=CC2=CC (=CN=C2C (=C1)C (=O)O)Cl .


Chemical Reactions Analysis

The chemical reactions involving 8-Chloroquinoline-3-carboxylic acid are complex and involve multiple steps. For instance, chlorine in position 2 can be replaced with an amino group in aqueous ammonia at 150°C, resulting in 2-aminoquinoline-3-carboxylic acids .


Physical And Chemical Properties Analysis

8-Chloroquinoline-3-carboxylic acid has a molecular weight of 207.61 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The topological polar surface area of this compound is 50.2 Ų .

Scientific Research Applications

Antiviral Activity

  • Application : Quinoline derivatives have shown potential as antiviral agents .
  • Results : While results vary, some quinoline-based compounds have shown promise in inhibiting the growth of viruses .

Antidepressant and Anticonvulsant Activity

  • Application : Some quinoline derivatives have shown potential as antidepressant and anticonvulsant agents .
  • Results : While results vary, some quinoline-based compounds have shown promise in treating depression and preventing seizures .

Anti-inflammatory Activity

  • Application : Quinoline derivatives can act as anti-inflammatory agents .
  • Results : Quinoline-based anti-inflammatories have been effective against a range of inflammatory conditions .

Antioxidant Activity

  • Application : Quinoline derivatives can act as antioxidants .
  • Results : Quinoline-based antioxidants have been effective against a range of oxidative conditions .

Antihypertensive Activity

  • Application : Some quinoline derivatives have shown potential as antihypertensive agents .
  • Results : While results vary, some quinoline-based compounds have shown promise in treating hypertension .

Anti-HIV Activity

  • Application : Quinoline derivatives can act as anti-HIV agents .
  • Results : Quinoline-based anti-HIV agents have been effective against the HIV virus .

Safety And Hazards

Safety information for 8-Chloroquinoline-3-carboxylic acid indicates that it should be handled with care to avoid dust formation and contact with skin and eyes . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 .

Future Directions

While there is limited information available on the future directions of research involving 8-Chloroquinoline-3-carboxylic acid, it is a compound of interest in proteomics research . Further studies may focus on its potential applications in this field.

Relevant Papers

Several papers have been published on the synthesis and biological activity of 8-Chloroquinoline-3-carboxylic acid and related compounds . These papers provide valuable insights into the properties and potential applications of these compounds.

properties

IUPAC Name

8-chloroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRMBCSRPJLONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588875
Record name 8-Chloroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloroquinoline-3-carboxylic acid

CAS RN

71082-54-7
Record name 8-Chloroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Chloroquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DS Tarbell - Journal of the American Chemical Society, 1946 - ACS Publications
3-Phenyl-4, 7-dichloroquinoline, VIII.—This was prepared by the same method as was IV. From 175 g. of crude VII, 190.5 g. of crude VIII was obtained. One recrystallization from alcohol …
Number of citations: 18 pubs.acs.org
S Selberg, LY Yu, O Bondarenko, E Kankuri… - International Journal of …, 2021 - mdpi.com
The fat mass and obesity-associated protein (FTO), an RNA N 6 -methyladenosine (m 6 A) demethylase, is an important regulator of central nervous system development, neuronal …
Number of citations: 21 www.mdpi.com
TA Rietz - 2022 - ir.vanderbilt.edu
Immune co-stimulatory and co-inhibitory receptors play a critical role in the maintenance of immune homeostasis. These checkpoint proteins have been proven to be effective targets in …
Number of citations: 0 ir.vanderbilt.edu

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